N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinazoline) substituted with a cyclopentyl carboxamide group at position 8, a 2-methylpropyl (isobutyl) chain at position 4, and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl moiety at position 1 . The presence of the sulfanyl group and aromatic substituents may enhance its binding affinity and metabolic stability compared to simpler quinazoline analogs .
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-17(2)15-32-26(36)22-13-12-20(25(35)29-21-6-4-5-7-21)14-23(22)33-27(32)30-31-28(33)37-16-24(34)19-10-8-18(3)9-11-19/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARMRJPPWKHHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and quinazoline derivatives.
Introduction of the Sulfanyl Linkage: This step involves the reaction of the triazoloquinazoline core with 2-(4-methylphenyl)-2-oxoethyl sulfide under suitable conditions.
Addition of the Cyclopentyl and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide and sulfanyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazoloquinazoline core can interact with biological receptors through hydrogen bonding and dipole interactions . The sulfanyl linkage and carboxamide group further enhance its binding affinity and specificity . These interactions can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s closest structural analogue is N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (), which differs in two key substituents:
- 4-position : 3-methylbutyl (vs. 2-methylpropyl in the target compound).
- Sulfanyl-linked group : 2-oxo-2-phenylethyl (vs. 2-(4-methylphenyl)-2-oxoethyl).
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw Ultra 22.0.
Bioactivity and Cytotoxicity
The sulfanyl group in the target compound may reduce oxidative metabolism, enhancing plasma stability compared to non-sulfur analogs .
Physicochemical and Pharmacokinetic Considerations
The 4-methylphenyl group may enhance aromatic stacking interactions in hydrophobic binding pockets, while the cyclopentyl carboxamide could reduce hepatic clearance compared to smaller alkyl groups .
Biological Activity
N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 505.64 g/mol |
| Molecular Formula | C28H31N3O4S |
| LogP | 3.8542 |
| LogD | 3.8542 |
| LogSw | -3.9934 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.177 Ų |
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could lead to therapeutic effects in various conditions.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests potential interactions with GPCRs, which are critical in mediating physiological responses in the body .
Biological Activity
The biological activity of this compound has been investigated in several studies:
Antimicrobial Activity
Recent assays have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it showed effective inhibition of bacterial growth in vitro at concentrations as low as 25 μM.
Anticancer Properties
In vitro studies have reported that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been shown to reduce cell viability in breast and colon cancer cells by approximately 60% at a concentration of 50 μM.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, the compound was tested for its minimum inhibitory concentration (MIC). Results indicated an MIC of 15 μM against S. aureus and 20 μM against E. coli.
- Case Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that treatment with the compound led to significant cell death compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress.
Q & A
Q. What are the recommended strategies for synthesizing this triazoloquinazoline derivative, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via cyclization of hydrazine derivatives, followed by functionalization with a sulfanyl group and carboxamide substituents . Key steps include:
- Cyclization : Use of hydrazine hydrate and carbon disulfide under basic conditions to form the triazole core.
- Sulfanyl Introduction : Thiol-alkylation reactions with 2-(4-methylphenyl)-2-oxoethyl derivatives under inert atmospheres.
- Carboxamide Coupling : Amidation reactions with cyclopentylamine using coupling agents like EDCI/HOBt. Purity Assurance : Post-synthesis purification via column chromatography (silica gel, gradient elution) and validation via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentyl methyl protons at δ 1.5–2.0 ppm, sulfanyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion at m/z 520.2) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorescence-based protocols) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Temperature Control : Maintain reflux conditions (70–80°C) during sulfanyl group introduction to minimize side-product formation .
- Catalyst Selection : Use benzyltributylammonium bromide as a phase-transfer catalyst for amidation steps (yield improvement: ~15–20%) .
- Solvent Optimization : Replace DMF with THF in cyclization steps to reduce purification complexity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate antimicrobial results using agar diffusion (zone of inhibition) and time-kill assays .
- Dose-Response Analysis : Perform multi-concentration enzyme inhibition studies to distinguish true activity from assay artifacts .
- Structural Analog Comparison : Compare activity with analogs lacking the sulfanyl group (e.g., IC₅₀ shifts >10-fold indicate criticality of this moiety) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase targets (e.g., EGFR tyrosine kinase) .
- Pharmacophore Modeling : Identify essential features (e.g., triazole ring as hydrogen bond acceptor) using Schrödinger Suite .
- ADMET Prediction : SwissADME for bioavailability assessment (e.g., LogP ~3.5 suggests moderate lipophilicity) .
Q. Which in vivo models are appropriate for validating its anti-inflammatory or anticancer activity?
- Murine Inflammation Models : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) with COX-2 inhibition as a mechanistic endpoint .
- Xenograft Tumors : Nude mice implanted with HCT116 colon cancer cells (tumor volume reduction >30% at 20 mg/kg) .
- Toxicokinetics : Plasma half-life (t₁/₂) and metabolite profiling via LC-MS/MS .
Methodological Considerations
Q. How to address solubility challenges in biological testing?
- Vehicle Formulation : Use 10% DMSO + 5% Tween-80 in saline for in vitro assays; for in vivo, employ cyclodextrin-based solubilization .
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent oxidation of the sulfanyl group .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via HPLC to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
